2-(2-methylpyridin-3-yl)oxyethanol
Description
2-(2-Methylpyridin-3-yl)oxyethanol (CAS: 313656-68-7) is a pyridine derivative characterized by a methyl-substituted pyridine ring linked to an ethoxyethanol group. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol and an MDL number of MFCD18967922 . The compound features a pyridine ring with a methyl group at position 2 and an ethoxyethanol moiety at position 3 (Figure 1). This structure imparts both hydrophilic (due to the ether and hydroxyl groups) and hydrophobic (due to the methyl and pyridine ring) properties, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
IUPAC Name |
2-(2-methylpyridin-3-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7-8(11-6-5-10)3-2-4-9-7/h2-4,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZCCDSCFPSGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpyridin-3-yl)oxyethanol can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a stainless steel column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperature . The reaction proceeds with high selectivity, producing the desired product in good yields without the need for additional work-up or purification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale continuous flow processes. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to conventional batch processes . The use of heterogeneous catalysis and green chemistry principles further enhances the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpyridin-3-yl)oxyethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can yield the corresponding pyridine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Methylpyridin-3-yl)oxyethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylpyridin-3-yl)oxyethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-(2-Methylpyridin-3-yl)ethanol
- Molecular Formula: C₈H₁₁NO
- Molecular Weight : 137.18 g/mol (CAS: 1977-05-5)
- Key Difference: Lacks the oxygen atom in the ethoxy group, resulting in a shorter side chain. This reduces polarity and may decrease solubility in polar solvents compared to 2-(2-methylpyridin-3-yl)oxyethanol.
2-(3-Aminopyridin-2-yloxy)ethanol
- Molecular Formula: Not explicitly stated, but inferred as C₇H₉N₂O₂ (based on pyridine-amine-ethoxyethanol structure)
- Key Difference: An amino group at pyridine position 3 instead of a methyl group.
[2-(2-Methoxyethoxy)pyridin-3-yl]methanol
Halogenated and Bulky-Substituted Derivatives
(2-Chloro-4-iodopyridin-3-yl)methanol
- Molecular Formula: C₆H₅ClINO (inferred)
- Key Difference: Chlorine and iodine substituents at positions 2 and 4 create strong electron-withdrawing effects, making the pyridine ring more electrophilic. This contrasts with the electron-donating methyl group in this compound.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Antimicrobial Pyridine-Oxadiazole Hybrids
Compounds such as 2-(6-([1,1'-biphenyl]-4-yl)-2-methylpyridin-3-yl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole (melting point: 152°C) feature a 2-methylpyridin-3-yl group fused with an oxadiazole ring .
- The target compound lacks this heterocyclic extension, limiting its direct biomedical utility but retaining value as a synthetic precursor.
Data Table: Structural and Functional Comparison
Biological Activity
2-(2-Methylpyridin-3-yl)oxyethanol, with the chemical formula CHNO, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, and presents relevant case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 155.18 g/mol
- Structure : The compound features a pyridine ring substituted with a methoxyethanol group, which is pivotal for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem reported its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The anticancer properties of this compound have also been explored. A study highlighted its ability to induce apoptosis in cancer cell lines, particularly in breast and prostate cancer models. The mechanism involves the modulation of apoptosis-related proteins and cell cycle regulators.
Case Study: Apoptosis Induction in Cancer Cells
In vitro studies demonstrated that treatment with this compound resulted in:
- Increased expression of pro-apoptotic proteins (e.g., Bax).
- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
- Cell cycle arrest at the G1 phase.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptor activity, influencing downstream signaling pathways related to cell growth and apoptosis.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound. For instance, modifications to the compound's structure have been investigated to improve its potency against resistant bacterial strains and cancer cells .
Table 2: Enhanced Efficacy through Structural Modifications
| Modification | Effect on Activity |
|---|---|
| Addition of halogen | Increased antimicrobial potency |
| Hydroxyl group addition | Enhanced anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
